molecular formula C14H19BrN4O2 B12267767 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12267767
M. Wt: 355.23 g/mol
InChI Key: JVPYORFMPIRPOR-UHFFFAOYSA-N
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Description

4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps:

    Formation of the Bromopyrimidine Moiety: The bromopyrimidine ring can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment to Piperidine: The bromopyrimidine is then reacted with piperidine under nucleophilic substitution conditions to form 1-(5-Bromopyrimidin-2-yl)piperidine.

    Formation of the Carbonyl Linkage: The piperidine derivative is then reacted with a carbonylating agent such as phosgene or triphosgene to introduce the carbonyl group.

    Attachment of Morpholine: Finally, the carbonylated piperidine is reacted with morpholine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine and morpholine rings can enhance the binding affinity and specificity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • 5-Bromo-2-(1-piperidinyl)pyrimidine
  • 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid

Uniqueness

4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H19BrN4O2

Molecular Weight

355.23 g/mol

IUPAC Name

[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H19BrN4O2/c15-12-8-16-14(17-9-12)19-3-1-2-11(10-19)13(20)18-4-6-21-7-5-18/h8-9,11H,1-7,10H2

InChI Key

JVPYORFMPIRPOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)N3CCOCC3

Origin of Product

United States

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